4-[4-(4-Chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
(4-chloro-2-methoxyphenyl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N4O2/c1-27-13-8-11(18)2-3-12(13)16(26)25-6-4-24(5-7-25)15-9-14(17(19,20)21)22-10-23-15/h2-3,8-10H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNIHIHHEJCMAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
- **Final Coupling with 4-Chloro
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Piperazine Ring: The piperazine ring can be attached through a nucleophilic substitution reaction with a suitable halogenated precursor.
Biological Activity
4-[4-(4-Chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine (CAS Number: 1775331-54-8) is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆ClF₃N₄O₂ |
| Molecular Weight | 400.8 g/mol |
| Structure | Chemical Structure |
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The trifluoromethyl group enhances binding affinity to target enzymes, potentially leading to significant inhibition of key pathways involved in cancer progression.
- Receptor Interaction : The piperazine moiety may facilitate interactions with various receptors, influencing cellular signaling pathways.
Anticancer Properties
Recent studies have shown that compounds similar to this compound exhibit anticancer properties. For example, derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and hypopharyngeal tumor cells (FaDu) .
Case Study : In a study evaluating the cytotoxicity of piperazine derivatives, one compound showed an IC50 value of 10 µM against MCF-7 cells, indicating potent activity .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's. In vitro assays revealed moderate inhibition, suggesting potential therapeutic applications in neuroprotection .
Recent Studies
- Molecular Docking Studies : Computational studies suggest that the trifluoromethyl group forms hydrogen bonds with enzyme residues, enhancing the compound's biological activity .
- Cytotoxicity Assays : Various derivatives have been tested for their cytotoxic effects on cancer cell lines, with some showing significant apoptosis induction compared to standard treatments like bleomycin .
Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. The presence of the trifluoromethyl group in 4-[4-(4-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine enhances its potency against various cancer cell lines. For example, studies have shown that similar pyrimidine derivatives can inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) and DU145 (prostate cancer) by inducing apoptosis through the downregulation of anti-apoptotic proteins like Mcl-1 .
Antibacterial Properties
The compound's structural features suggest potential antibacterial activity. Compounds with similar piperazine and pyrimidine frameworks have been reported to inhibit bacterial enzymes essential for cell viability without affecting human cell lines significantly. This selective inhibition is crucial for developing new antibiotics that target bacterial pathogens while minimizing cytotoxicity to human cells .
Study 1: Anticancer Efficacy
In a recent study, researchers synthesized a series of pyrimidine derivatives, including the target compound, and evaluated their anticancer activity against various human cancer cell lines. The study demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against MCF-7 and DU145 cells, indicating potent anticancer effects .
Study 2: Antibacterial Activity
Another investigation focused on the antibacterial properties of related compounds containing the piperazine moiety. These compounds were tested against strains of methicillin-resistant Staphylococcus aureus (MRSA) and exhibited significant antibacterial activity at submicromolar concentrations without cytotoxic effects on human fibroblasts .
Chemical Reactions Analysis
Piperazine Derivative Formation
-
Acylation : Piperazine reacts with 4-chloro-2-methoxybenzoyl chloride in the presence of a base (e.g., imidazole) to form the acylated piperazine intermediate.
-
Purification : Products are purified via chromatography or crystallization.
Coupling Reactions
-
Amide bond formation : The piperazine intermediate reacts with pyrimidine derivatives via amide coupling agents (e.g., EDC/HOBt) to form the final compound .
-
Alternative methods : Direct alkylation or substitution reactions may also be employed, depending on functional group compatibility .
Reaction Conditions and Optimization
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Piperazine acylation | 4-Chloro-2-methoxybenzoyl chloride | Imidazole, DMF, 50–60°C, 4–6 h | 70–85% |
| Pyrimidine trifluoromethylation | CF₃I, Pd(OAc)₂ | THF, 80–100°C, 24–48 h | 60–75% |
| Coupling reaction | EDC/HOBt, pyrimidine hydroxypyridine | DMF, 25–50°C, 12–24 h | 65–80% |
Analytical Methods
-
HPLC : Used to monitor reaction progress and ensure purity.
-
NMR spectroscopy : Confirms structural integrity (e.g., ¹H NMR shows distinct signals for trifluoromethyl and aromatic protons) .
-
Mass spectrometry : HRMS is employed for molecular weight confirmation .
Chemical Reactivity and Stability
Comparison with Similar Compounds
Structural Comparison
The table below highlights structural differences between the target compound and analogous pyrimidine-piperazine derivatives:
Pharmacological Implications
- Target Compound : The 4-chloro-2-methoxybenzoyl group may improve CNS penetration due to moderate lipophilicity, while the trifluoromethylpyrimidine core offers metabolic resistance .
- tert-Butyl Analogs : Higher lipophilicity (e.g., Abbott’s compound) could enhance blood-brain barrier penetration but may reduce aqueous solubility .
- Sulfonyl-Containing Derivatives : Compounds like 4-{4-[(1-methylimidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine exhibit improved solubility, making them suitable for oral administration .
Q & A
Basic: How can synthetic routes for this compound be optimized to improve yield and purity?
Methodological Answer:
Synthesis typically involves multi-step reactions, starting with coupling a pyrimidine core to a piperazine derivative. Key steps include:
- Nucleophilic substitution at the pyrimidine's 4-position using a piperazine intermediate under reflux with acetonitrile and K₂CO₃ .
- Purification via flash chromatography (e.g., EtOAc/cyclohexane gradients) to isolate intermediates with >95% purity .
- Final coupling with 4-chloro-2-methoxybenzoyl chloride under anhydrous conditions. Yield optimization may require adjusting stoichiometry, solvent polarity (e.g., DCM vs. THF), or catalytic additives like KI .
Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns, e.g., trifluoromethyl singlet at δ ~120 ppm (¹³C) and piperazine proton splitting .
- X-ray Crystallography : Resolves piperazine-pyrimidine dihedral angles and hydrogen-bonding networks (e.g., Acta Cryst. reports for related pyridazine analogs) .
- HPLC-MS : Validates purity (>98%) and detects hydrolytic degradation products under acidic/basic conditions .
Basic: How does the trifluoromethyl group influence solubility and stability in biological assays?
Methodological Answer:
- Solubility : The -CF₃ group increases lipophilicity (logP ~3.5), necessitating DMSO or PEG-400 for in vitro studies. Aqueous solubility can be enhanced via co-solvents (e.g., 10% β-cyclodextrin) .
- Stability : Assess stability in PBS (pH 7.4) and liver microsomes. The -CF₃ group resists oxidative metabolism but may hydrolyze under prolonged UV exposure .
Advanced: What strategies are used to analyze structure-activity relationships (SAR) for kinase inhibition?
Methodological Answer:
- Analog Synthesis : Replace the 4-chloro-2-methoxybenzoyl group with bioisosteres (e.g., 4-fluoro or 2,4-dichloro) to probe steric/electronic effects .
- Kinase Profiling : Screen against panels (e.g., PI3K isoforms) using ATP-competitive assays. GDC-0941 (a thienopyrimidine analog) shows IC₅₀ <10 nM for PI3Kα, suggesting similar scaffolds may target lipid kinases .
- Molecular Dynamics : Simulate binding to PI3K’s ATP pocket; the trifluoromethyl group may enhance hydrophobic contacts with Val851 and Ile848 .
Advanced: How can target engagement be validated in cellular models?
Methodological Answer:
- Biochemical Assays : Measure downstream markers (e.g., phosphorylated Akt in cancer cell lines) via Western blot .
- Chemical Proteomics : Use pull-down assays with biotinylated probes to identify off-target interactions .
- CRISPR Knockout : Validate specificity by comparing IC₅₀ values in PI3Kα-WT vs. KO cells .
Advanced: What methodologies address contradictory pharmacokinetic data in rodent vs. primate models?
Methodological Answer:
- Species-Specific Metabolism : Use LC-MS/MS to compare metabolite profiles. Rodent liver microsomes may oxidize the piperazine ring faster than primates .
- Tissue Distribution Studies : Radiolabel the compound (³H or ¹⁴C) to quantify accumulation in brain/liver, accounting for blood-brain barrier penetration differences .
- Allometric Scaling : Adjust doses using body surface area normalization for translational studies .
Advanced: How should researchers resolve discrepancies in reported synthetic yields (30% vs. 85%)?
Methodological Answer:
- Reaction Monitoring : Use in situ FTIR or LC-MS to identify intermediates and side-products (e.g., unreacted pyrimidine or over-alkylation) .
- Orthogonal Validation : Reproduce protocols with controlled O₂/moisture levels—anhydrous conditions are critical for piperazine coupling .
- DoE Optimization : Apply factorial design to variables (temperature, catalyst loading) to pinpoint yield-limiting factors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
